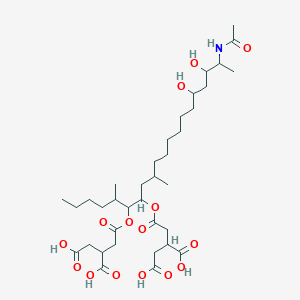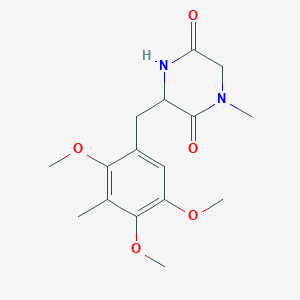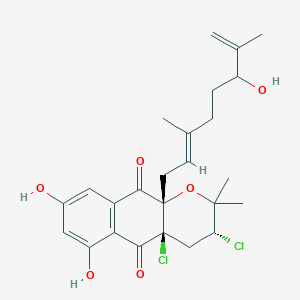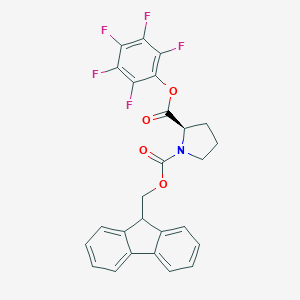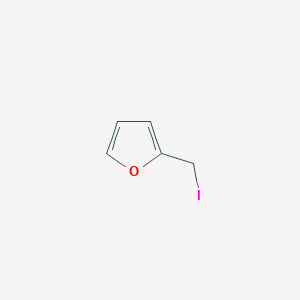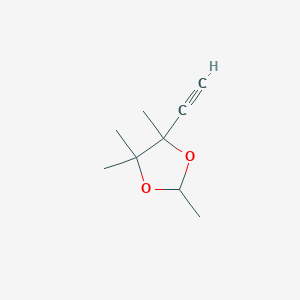![molecular formula C9H11FN2O4 B055719 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 124424-25-5](/img/structure/B55719.png)
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a chemical compound also known as 2'-fluoro-2'-deoxyuridine (FUDR). It is a nucleoside analogue that has been widely used in scientific research for its ability to inhibit DNA synthesis and replication.
Mecanismo De Acción
FUDR is a nucleoside analogue that is incorporated into DNA during replication, leading to the termination of DNA synthesis. FUDR is phosphorylated by cellular enzymes to form FUDR monophosphate, which is further phosphorylated to form FUDR triphosphate. FUDR triphosphate competes with deoxyuridine triphosphate (dUTP) for incorporation into DNA by DNA polymerase. Once incorporated, FUDR triphosphate inhibits further DNA synthesis, leading to the termination of DNA replication.
Efectos Bioquímicos Y Fisiológicos
FUDR has been found to have both biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. FUDR has also been found to have immunomodulatory effects, leading to the activation of immune cells and the suppression of tumor growth. In addition, FUDR has been found to have anti-inflammatory effects, leading to the reduction of inflammation in various disease conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FUDR has several advantages for lab experiments, including its ability to inhibit DNA synthesis and replication, its effectiveness against cancer cells and viruses, and its ability to induce apoptosis in cancer cells. However, FUDR also has several limitations, including its potential toxicity to normal cells, its narrow therapeutic window, and its potential for drug resistance.
Direcciones Futuras
There are several future directions for research on FUDR, including the development of new FUDR analogues with increased efficacy and reduced toxicity, the investigation of FUDR's effects on immune cells and inflammation, and the exploration of FUDR's potential in combination therapies with other anticancer drugs. Additionally, further research is needed to elucidate the mechanisms of FUDR's effects on DNA synthesis and replication, as well as its potential for drug resistance.
Métodos De Síntesis
The synthesis of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves the reaction of 2'-deoxyuridine with tetrafluoroboric acid in acetonitrile. The reaction yields FUDR as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
FUDR has been used in various scientific research applications, including cancer research, virology, and genetics. It has been found to be effective in inhibiting the growth of cancer cells by interfering with DNA synthesis and replication. FUDR has also been used as an antiviral agent against herpes simplex virus and human immunodeficiency virus (HIV). In genetics research, FUDR has been used to study the effects of DNA damage and repair mechanisms.
Propiedades
Número CAS |
124424-25-5 |
|---|---|
Nombre del producto |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Fórmula molecular |
C9H11FN2O4 |
Peso molecular |
230.19 g/mol |
Nombre IUPAC |
1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6-,8+/m0/s1 |
Clave InChI |
YTLACGJEZOUGQP-VMHSAVOQSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)CO |
SMILES |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
SMILES canónico |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



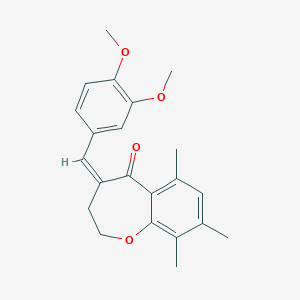
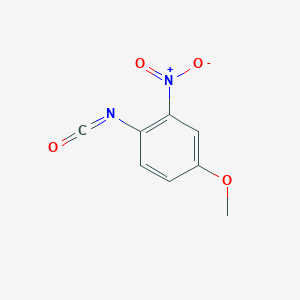
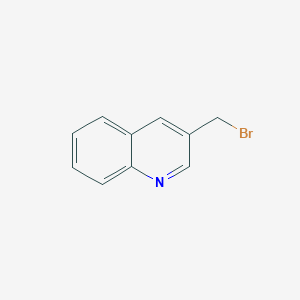
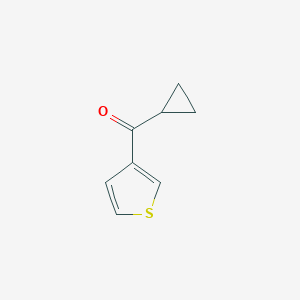
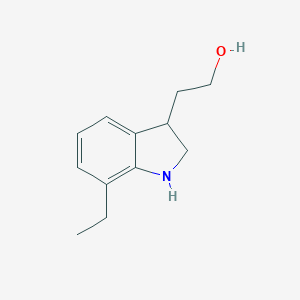
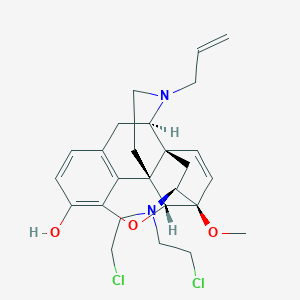
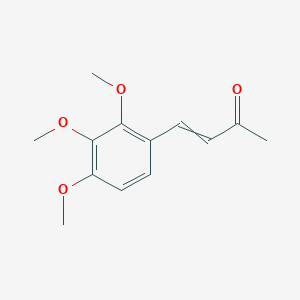
![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)
